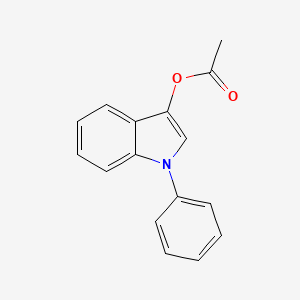

3-Acetyloxy-1-phenylindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(1-phenylindol-3-yl) acetate |

InChI |

InChI=1S/C16H13NO2/c1-12(18)19-16-11-17(13-7-3-2-4-8-13)15-10-6-5-9-14(15)16/h2-11H,1H3 |

InChI Key |

RUSDDKCNWDTJPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 3 Acetyloxy 1 Phenylindole and Its Analogs

Hydrolysis Pathways of 3-Acetyloxy-1-phenylindole Derivatives

The hydrolysis of the ester functionality in this compound derivatives can proceed through either acid- or base-catalyzed pathways, both of which involve nucleophilic acyl substitution. These reactions cleave the ester bond, yielding 1-phenyl-1H-indol-3-ol and a carboxylate or carboxylic acid, respectively.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound is a reversible process that begins with the protonation of the carbonyl oxygen of the acetyl group. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent attack by water leads to the formation of a tetrahedral intermediate.

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Protonation of the carbonyl oxygen |

| 2 | Nucleophilic attack by water |

| 3 | Formation of a tetrahedral intermediate |

| 4 | Proton transfer to the indoloxy group |

| 5 | Elimination of 1-phenyl-1H-indol-3-ol |

| 6 | Deprotonation to form acetic acid and regenerate the catalyst |

Base-Catalyzed Hydrolysis Pathways

The base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate.

Measurable hydrolysis of indole-3-acetic acid esters has been observed to occur within a few hours at a pH of 9 or higher.

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Catalytic amount of acid | Stoichiometric amount of base |

| Reversibility | Reversible | Irreversible |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by hydroxide ion |

| Intermediate | Tetrahedral intermediate | Tetrahedral alkoxide intermediate |

| Driving Force | Excess water | Irreversible acid-base reaction |

| Initial Products | 1-phenyl-1H-indol-3-ol and acetic acid | 1-phenyl-1H-indol-3-olate and acetate (B1210297) |

Electrophilic Palladation Pathways at Indole (B1671886) C3 and N1 Positions

Palladium-catalyzed reactions are powerful tools for the functionalization of indoles. The mechanism often involves an initial electrophilic palladation step, where a Pd(II) species attacks the electron-rich indole ring. For N-phenylindole derivatives, this attack can potentially occur at several positions, with the C3 and N1 positions being of particular interest.

The regioselectivity of palladation is influenced by several factors, including the nature of the directing group on the indole nitrogen and the specific palladium catalyst and ligands used. While C3 is electronically the most nucleophilic position in the indole ring, steric hindrance and coordination effects can direct the palladation to other sites.

For N-substituted indoles, direct palladation at the N1 position is not feasible. However, functionalization at the N1 position can be achieved through alternative palladium-catalyzed pathways, such as N-arylation, which typically involve different mechanistic steps than electrophilic C-H activation.

In the context of C-H functionalization, an electrophilic palladation mechanism is often proposed. This pathway involves the direct reaction of an electrophilic Pd(II) species with the indole's C-H bond. The presence of substituents on the indole ring can influence the rate and regioselectivity of this step.

Intramolecular Rearrangements and Cyclization Mechanisms

This compound and its analogs can undergo intramolecular rearrangements and cyclizations, leading to the formation of more complex heterocyclic structures. These reactions can be promoted by thermal, photochemical, or catalytic means.

One potential rearrangement is an intramolecular acyl migration. While not extensively documented for this compound itself, O-to-N acyl migration is a known process in related systems, particularly in peptides containing serine or threonine residues. This type of rearrangement involves the transfer of the acetyl group from the oxygen at the C3 position to the nitrogen at the N1 position. Such a process would likely proceed through a cyclic intermediate.

Photochemical conditions can also induce cyclization reactions in indole derivatives. For instance, direct photo-induced reductive Heck cyclization of indoles has been used to prepare polycyclic indolinyl compounds. This type of reaction can be initiated by UV light, leading to homolytic cleavage of a carbon-halide bond and subsequent radical cyclization onto the indole ring. Dehydrogenative photocyclization of 3-styryl indoles, a Mallory-type reaction, can also be initiated by UV light to form benzo[a]carbazoles through a 6π-electrocyclic reaction.

Palladium-catalyzed intramolecular cyclizations are also a common strategy for constructing fused indole systems. These reactions often proceed through an initial C-H activation or oxidative addition, followed by intramolecular insertion of an alkene or alkyne and subsequent reductive elimination. The regioselectivity of these cyclizations can be controlled by the substitution pattern of the starting material and the reaction conditions.

Radical and Non-Radical Reaction Mechanisms in Indole Functionalization

The functionalization of this compound can proceed through both radical and non-radical (ionic) pathways, depending on the reagents and reaction conditions.

Non-radical functionalization often involves electrophilic aromatic substitution, where the electron-rich indole ring attacks an electrophile. The C3 position is the most common site of attack due to the high electron density at this position. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are prominent examples of non-radical functionalizations. The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps.

Radical reactions offer alternative pathways for indole functionalization. These reactions are typically initiated by the generation of a radical species, which can then add to the indole ring. Radical reactions can be initiated by thermal or photochemical means, or through the use of a radical initiator. For example, visible light-mediated intramolecular radical cyclization has been used to synthesize highly substituted indolines. The mechanism may involve the formation of an electron-donor-acceptor (EDA) complex. Radical reaction inhibitors are compounds that can react with and remove chain-carrying radicals, thus terminating the reaction. Free radical reactions generally proceed through three key steps: initiation, propagation, and termination.

Kinetic and Thermodynamic Studies for Mechanism Delineation

Kinetic and thermodynamic studies are crucial for elucidating the detailed mechanisms of reactions involving this compound. By measuring reaction rates under various conditions (e.g., varying reactant concentrations, temperature, and catalyst loading), the rate law can be determined, providing insights into the species involved in the rate-determining step.

Thermodynamic parameters, such as activation enthalpy and entropy, can be calculated from the temperature dependence of the rate constants and provide further information about the transition state of the reaction. Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways and calculate the energies of intermediates and transition states. These theoretical approaches can complement experimental kinetic and thermodynamic data to provide a comprehensive understanding of the reaction mechanism. For example, DFT calculations have been used to predict the oxidation potentials of substituted indoles.

Advanced Derivatization and Chemical Transformations of the 3 Acetyloxy 1 Phenylindole Scaffold

Conversion to Oxindole (B195798) and Indoxyl Derivatives

The transformation of 3-acetyloxy-1-phenylindole into oxindole and indoxyl derivatives is a key manipulation that alters the core heterocyclic structure, providing access to different classes of compounds. The process typically begins with the hydrolysis of the acetate (B1210297) ester.

Hydrolysis to 1-Phenylindoxyl: The initial step involves the saponification or acid-catalyzed hydrolysis of the ester linkage at the C3 position. This reaction removes the acetyl protecting group to yield 3-hydroxy-1-phenylindole, which is the tautomeric form of 1-phenylindoxyl. This conversion is generally straightforward, utilizing standard conditions for ester cleavage.

Rearrangement to Oxindole Derivatives: 1-Phenylindoxyl, the product of hydrolysis, can undergo rearrangement to form 1-phenyl-2-oxindole. This transformation is often facilitated by acidic or basic conditions. The oxindole scaffold is a prevalent motif in numerous natural products and pharmaceutically relevant molecules, making this conversion a valuable synthetic route. The presence of the N-phenyl group influences the stability and reactivity of the intermediate, guiding the rearrangement process.

Introduction of Diverse Functional Groups on the Indole (B1671886) Ring System

The 1-phenylindole skeleton can be further elaborated by introducing a wide array of functional groups onto the indole ring. The position of this functionalization is dictated by the electronic properties of the indole nucleus and the directing effects of the existing substituents.

The introduction of carbon-based substituents onto the indole ring can be achieved through various alkylation and arylation methods. While the C3 position is blocked by the acetyloxy group, other positions, particularly C2, become primary sites for functionalization.

Alkylation: N-alkylation of the indole nitrogen is not possible due to the presence of the phenyl group. However, C-alkylation at other positions on the indole ring can be performed. The development of copper hydride (CuH)-catalyzed enantioselective alkylation represents a modern approach where N-(benzoyloxy)indoles are used as electrophilic partners, allowing for controlled N- or C3-alkylation depending on the ligand choice. nih.gov For the this compound scaffold, functionalization would be directed to other available positions. Traditional methods for alkylation often require the formation of an indole anion with a strong base, followed by reaction with an alkylating agent. google.com

Arylation: Palladium-catalyzed C-H arylation is a powerful tool for forging carbon-carbon bonds. For 2-substituted indoles, the regioselectivity of arylation can be directed by the catalytic system. researchgate.net In the case of 1-phenylindole, deprotonation at the C2 position using a strong base like a lithium amide-zinc chloride mixture, followed by reaction with an iodine source, can install an iodo group, which then serves as a handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.govnih.gov Direct C-H arylation methodologies, often catalyzed by palladium, provide a more atom-economical route to 3,3-diaryloxindoles from 3-aryloxindoles. While starting from this compound, arylation would be expected at other positions, such as C2 or on the benzo portion of the indole ring.

Table 1: Representative Alkylation and Arylation Strategies for Indole Derivatives

| Reaction Type | Reagents and Conditions | Target Position | Comments |

| N-Alkylation | Alkyl halide, strong base (e.g., NaH) | N1 | Not applicable for 1-phenylindole. |

| C-Alkylation | N-(Benzoyloxy)indoles, CuH catalyst, silane, ligand | N1 or C3 | Regioselectivity is ligand-controlled. nih.gov |

| C2-Iodination | LiTMP/ZnCl₂, then I₂ | C2 | Prepares the substrate for cross-coupling. nih.gov |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | C2/C3 | Requires a halogenated indole precursor. nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C2/C3 | Requires a halogenated indole precursor. nih.gov |

| Direct C-H Arylation | Aryl halide, Pd catalyst, ligand, base | C2 | Can proceed without pre-functionalization. sci-hub.se |

The introduction of heteroatoms such as halogens, nitrogen, and sulfur expands the chemical diversity and modulates the electronic properties of the indole scaffold.

Halogenation: Electrophilic halogenation of indoles typically occurs at the electron-rich C3 position. However, with this position occupied, halogenation is directed elsewhere on the ring. Enzymatic halogenation using flavin-dependent halogenases offers a green alternative for the selective halogenation of indole derivatives. nih.govresearchgate.net Chemical methods using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can be used to install halogen atoms, with the regioselectivity influenced by the reaction conditions and the directing effects of existing substituents. nih.gov

Nitration: Nitration of indoles is highly sensitive to reaction conditions due to the acid-sensitivity of the indole ring. Nitration of 2-phenylindole (B188600) with concentrated nitric acid can lead to 3,6-dinitro-2-phenylindole, while using nitric acid in sulfuric acid yields the 5-nitro derivative. umn.eduacs.org For this compound, nitration would be expected to occur on the benzene (B151609) portion of the indole or on the N-phenyl ring. A non-acidic method using trifluoroacetyl nitrate (B79036) allows for the nitration of various indoles at the C3 position, but could be adapted for other positions on a C3-substituted substrate. nih.gov

Sulfonylation and Sulfenylation: Indoles can react with sulfonyl chlorides or thionyl chloride to introduce sulfur-containing functional groups. The synthesis of 3-alkylthio, 3-alkylsulfinyl, and 3-alkylsulfonyl derivatives of 1-phenyl-1H-indole has been described, showcasing methods to incorporate sulfur in various oxidation states at the C3 position. researchgate.net For this compound, these functionalizations would need to be directed to other sites or proceed via displacement of the acetyloxy group under specific conditions. Metal-free methods for the synthesis of 3-selenylindoles via intramolecular cyclization have also been developed, highlighting advanced strategies for chalcogen incorporation. nih.gov

Cascade and Multi-Component Reactions for Structural Complexity

Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. researchgate.net The 1-phenylindole scaffold can participate in such reactions to rapidly generate structural diversity.

MCRs involving indole derivatives, aldehydes, and active methylene (B1212753) compounds are well-established for creating diverse heterocyclic systems. ekb.eg For instance, the reaction of 1-alkyl-2-phenylindoles with paraformaldehyde and 1,3-diaryl-5-pyrazolones demonstrates how the indole nucleus can act as a nucleophile in complex bond-forming sequences. researchgate.net Similarly, cascade reactions involving nitrones and allenes have been employed to synthesize indole derivatives through a sequence of cycloaddition and rearrangement. The this compound scaffold could be envisioned as a substrate in analogous transformations, where the electronically tuned indole ring participates in annulation or addition cascades to build fused or highly substituted ring systems. researchgate.netmdpi.com

Regiocontrol in Post-Synthetic Functionalization of Indole Derivatives

Achieving regiocontrol in the functionalization of a substituted indole like this compound is a significant challenge due to the multiple potential reaction sites. The outcome of electrophilic aromatic substitution is governed by the interplay of inductive and resonance effects of the existing substituents. organicchemistrytutor.comwikipedia.orglibretexts.orglibretexts.org

Directing Effects on the Indole Ring: The indole nitrogen, while part of an aromatic system, donates electron density into the ring, strongly activating the C3 position. With the C3 position substituted, the next most nucleophilic sites are typically C5 and C7 on the benzene ring portion. The N-phenyl group acts as a weak deactivating group via its inductive effect (-I) but can also participate in resonance, influencing the electron density distribution across the entire molecule. chemistrysteps.com

Directing Effects on the N-Phenyl Ring: The indole nucleus connected through nitrogen acts as a substituent on the N-phenyl ring. The nitrogen atom has a lone pair that can be donated into the phenyl ring via resonance (+M effect), but it is also part of the electron-rich indole system. This makes the indole moiety an ortho, para-director for electrophilic substitution on the N-phenyl ring. libretexts.org

Control over regioselectivity can be achieved by tuning reaction conditions or through the use of specific ligands in metal-catalyzed processes. For example, in the oxidative Heck reaction of indoles, the choice of ligand can switch the regioselectivity between C2 and C3 alkenylation by altering the selectivity-determining step of the catalytic cycle. nih.gov Such strategies are crucial for the selective post-synthetic modification of the this compound scaffold, enabling the precise installation of functional groups at desired positions.

Computational and Theoretical Chemistry Approaches in Phenylindole Research

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). These properties are crucial as they dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. scispace.com It has proven to be an excellent method for geometry optimization of various organic molecules, including aniline (B41778) and indole (B1671886) derivatives. scispace.comresearchgate.net DFT calculations, often using functionals like B3LYP, can accurately predict geometric parameters such as bond lengths and angles. scispace.comnih.gov For instance, in a study on (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide, the molecular geometry was optimized using the B3LYP/6-311++G(d,p) level of theory, showing good correlation with experimental X-ray diffraction data. researchgate.net

The optimized geometric parameters provide the most stable conformation of the molecule. Furthermore, DFT is employed to analyze the electronic properties, including the distribution of atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity and stability. nih.gov

Table 1: Representative Theoretical and Experimental Structural Parameters for a Heterocyclic System (Note: Data shown is for 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione as a representative example of DFT calculations, not 3-Acetyloxy-1-phenylindole.)

| Parameter | Bond/Angle | Theoretical (B3LYP/6-311G**) | Experimental (X-ray) |

| Bond Length (Å) | C=S | 1.692 | 1.692(3) |

| Bond Length (Å) | N-N | 1.396 | 1.393(3) |

| Bond Length (Å) | C-N | 1.378 | 1.375(4) |

| Bond Angle (°) | N-C-N | 109.9 | 110.1(3) |

| Bond Angle (°) | C-N-N | 104.9 | 105.1(2) |

| Data sourced from a study on 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione. nih.gov |

Ab initio (Latin for "from the beginning") methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are computationally more demanding than DFT but can provide highly accurate results. An ab initio study using the 6-31G** basis set was performed on binary associates of aniline and n-propylamine to determine their geometrical and energy characteristics, identifying key intermolecular interactions. researchgate.net For phenylindole systems, ab initio calculations can be used to precisely determine molecular structures, interaction energies in molecular complexes, and reaction pathways, providing a benchmark for less computationally expensive methods.

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of various types of spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures, assign spectral bands, and understand the underlying physical phenomena.

The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable approaches for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net This method is often used in conjunction with DFT, for example at the B3LYP/6-311+G(d,p) level, to calculate the ¹H and ¹³C NMR chemical shifts for complex organic molecules. researchgate.net The calculated isotropic shielding values are then converted into chemical shifts, which can be compared with experimental spectra. modgraph.co.uk

A strong linear correlation between the calculated and experimental chemical shifts is often observed, which aids in the definitive structural assignment of isomers or complex molecules where experimental data alone may be ambiguous. researchgate.netdergipark.org.tr Studies on various heterocyclic compounds have demonstrated the efficacy of the GIAO method in assigning experimental spectra. researchgate.netresearchgate.net

Table 2: Representative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) (Note: Data shown is for a diastereoisomer of 2′-acetyloxy-2′-phenylspiro[indeno[1,2-b]quinoxalin-11, 1′-cyclopropane] as a representative example, not this compound.)

| Proton | Experimental Shift (ppm) | Calculated Shift (B3LYP/6-311+G(d,p)) (ppm) | Difference (ppm) |

| H-2 | 7.28 | 7.35 | 0.07 |

| H-3 | 7.51 | 7.59 | 0.08 |

| H-4 | 7.82 | 7.90 | 0.08 |

| H-2' | 2.15 | 2.20 | 0.05 |

| H-Ar | 7.40-7.60 | 7.45-7.65 | - |

| Data adapted from a study on a complex spiro compound. researchgate.net |

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. rsc.org The theoretical computations are typically achieved using a functional like B3LYP with a suitable basis set, such as 6–311++G(d,p). nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and improve agreement with experimental results.

The analysis is further enhanced by Potential Energy Distribution (PED) calculations, which provide a detailed assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.). nih.gov This allows for a comprehensive understanding of the vibrational spectra of complex molecules like phenylindoles. scialert.net

The interaction of molecules with light, leading to processes like absorption, fluorescence, and photoisomerization, can be simulated using advanced computational techniques. Understanding these photophysical and photochemical pathways is crucial for applications in materials science and photobiology.

Methods such as "on the fly" nonadiabatic molecular dynamics simulations, including full multiple spawning (FMS) and surface hopping (SH), are used to model the behavior of molecules after electronic excitation. researchgate.net These simulations can track the nuclear motion on excited-state potential energy surfaces, explaining reaction rates and quantum yields. For complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed to study the photochemistry of a chromophore within a larger environment, such as a protein matrix. researchgate.net While specific studies on this compound are not prominent, these computational approaches are the standard for investigating the photo-physical properties of phenylindole systems.

Reaction Mechanism Modeling and Transition State Analysis

The synthesis of this compound typically involves the acetylation of 1-phenylindole. Understanding the precise mechanism of this reaction is crucial for optimizing reaction conditions and improving yields. Computational modeling, particularly using Density Functional Theory (DFT), allows for the elucidation of the reaction pathway and the characterization of transient species such as intermediates and transition states.

The acetylation of indoles can proceed through different pathways, and computational studies on analogous systems suggest that the reaction of 1-phenylindole with an acetylating agent, such as acetic anhydride, likely proceeds via a nucleophilic attack mechanism. The indole nitrogen lone pair is delocalized into the aromatic system, making the C3 position of the indole ring electron-rich and susceptible to electrophilic attack.

Theoretical calculations can map out the potential energy surface of the reaction, identifying the key transition states. For the C3 acetylation of 1-phenylindole, a proposed mechanism involves the formation of a σ-complex (Wheland intermediate) following the attack of the C3 carbon on the acetylating agent. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. Transition state analysis provides the energy barriers associated with each step of the reaction, allowing for the determination of the rate-limiting step.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 1-Phenylindole + Acetic Anhydride | 0.0 |

| TS1 | Transition state for C3 attack | +15.2 |

| Intermediate | σ-complex (Wheland intermediate) | +5.8 |

| TS2 | Transition state for proton transfer | +12.5 |

| Products | 3-Acetyl-1-phenylindole + Acetic Acid | -8.7 |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar reactions.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical determinants of its physical and chemical properties. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of the molecule over time, providing insights into the preferred spatial arrangements of its constituent parts.

A key structural feature of this compound is the rotational freedom around the N-C bond connecting the phenyl group to the indole ring and the C-O bond of the acetyloxy group. The orientation of the phenyl ring relative to the indole plane is of particular interest, as it can influence intermolecular interactions.

MD simulations can be employed to study the conformational preferences of the molecule in different environments, such as in a vacuum or in various solvents. These simulations track the atomic motions over time, allowing for the analysis of dihedral angle distributions, which reveal the most stable conformations. For 1-phenylindole derivatives, computational studies have shown that the phenyl group is typically twisted out of the plane of the indole ring to minimize steric hindrance. The presence of the 3-acetyloxy group can further influence this conformational preference.

| Dihedral Angle | Atoms Defining the Angle | Predominant Angle (degrees) | Conformational Implication |

|---|---|---|---|

| Φ (Phi) | C8-N1-C1'-C2' | ~45° and ~135° | Twisted conformation of the N-phenyl group relative to the indole ring. |

| Ψ (Psi) | C2-C3-O-C(O) | ~180° (anti-periplanar) | Extended conformation of the acetyloxy group. |

Note: The data in this table is illustrative and based on expected outcomes from molecular dynamics simulations of similar aromatic compounds.

Sophisticated Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Acetyloxy-1-phenylindole. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's atomic framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The aromatic region typically shows complex multiplets for the protons on the indole (B1671886) ring system and the N-phenyl substituent. A characteristic singlet appears in the aliphatic region, corresponding to the three equivalent protons of the acetyl methyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, this includes signals for the carbonyl and methyl carbons of the acetyloxy group, as well as distinct signals for each carbon in the phenyl and indole bicyclic systems.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, a DEPT-135 experiment would show positive signals for the CH₃ and CH carbons, while quaternary carbons and the carbonyl carbon would be absent, aiding in the definitive assignment of each carbon resonance.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| Acetyl CH₃ | 2.35 (s, 3H) | 21.1 | CH₃ |

| C=O | - | 168.9 | C (Quaternary) |

| H-2 | 7.35 (s, 1H) | 115.9 | CH |

| C-3 | - | 118.8 | C (Quaternary) |

| H-4 | 7.65 (d) | 120.0 | CH |

| H-5 | 7.28 (t) | 123.4 | CH |

| H-6 | 7.34 (t) | 124.6 | CH |

| H-7 | 7.20 (d) | 110.4 | CH |

| C-3a | - | 129.5 | C (Quaternary) |

| C-7a | - | 136.2 | C (Quaternary) |

| N-Phenyl C1' | - | 138.1 | C (Quaternary) |

| N-Phenyl H2'/H6' | 7.55 (d) | 126.9 | CH |

| N-Phenyl H3'/H5' | 7.49 (t) | 129.6 | CH |

| N-Phenyl H4' | 7.40 (t) | 128.0 | CH |

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. Assignments are based on typical values for similar indole structures.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net In the spectrum of this compound, cross-peaks would be observed between adjacent protons on the aromatic rings, such as H-4 with H-5, H-5 with H-6, and H-6 with H-7, confirming their positions on the indole core. Similarly, correlations among the protons of the N-phenyl group (H-2'/H-3', H-3'/H-4', etc.) would be visible. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. mdpi.com For instance, the signal for H-2 would show a cross-peak with the signal for C-2, and the acetyl methyl protons' signal would correlate with the acetyl methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. mdpi.com Key HMBC correlations for confirming the structure of this compound would include a cross-peak between the acetyl methyl protons (H₃) and the carbonyl carbon (C=O), as well as the C-3 carbon of the indole ring. Furthermore, the proton at the C-2 position (H-2) would show correlations to the C-3, C-3a, and C-7a carbons, unequivocally establishing the position of the acetyloxy group.

The choice of deuterated solvent can significantly influence the chemical shifts in NMR spectra. reddit.com Solvents like chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆ have different polarities and abilities to form intermolecular interactions, such as hydrogen bonds or π-stacking with the analyte. unn.edu.ngclockss.org For instance, aromatic solvents like benzene-d₆ can cause notable shifts, known as Aromatic Solvent-Induced Shifts (ASIS), due to the formation of specific solute-solvent complexes. reddit.com When analyzing this compound, changing from a non-polar solvent like CDCl₃ to a highly polar solvent like DMSO-d₆ can cause downfield shifts for protons in proximity to polar functional groups, providing additional information for signal assignment. unn.edu.ngpitt.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

GC-MS: This hyphenated technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for volatile and thermally stable compounds like this compound. The analysis provides a retention time from the GC and a mass spectrum for the compound. The mass spectrum generated by electron ionization (EI) typically shows a distinct molecular ion (M⁺) peak, which confirms the molecular weight of the compound (251.28 g/mol ).

The fragmentation pattern is key to confirming the structure. For this compound, characteristic fragmentation pathways would include:

Loss of ketene (B1206846) (CH₂=C=O): A prominent fragmentation involves the loss of a neutral ketene molecule (mass of 42 u) from the molecular ion, resulting in a fragment ion corresponding to 1-phenyl-3-hydroxyindole. researchgate.net

Loss of the acetyl radical (•COCH₃): Cleavage of the ester bond can lead to the loss of an acetyl radical (mass of 43 u), generating a cation at m/z corresponding to the 1-phenyl-1H-indol-3-oxy fragment. libretexts.org

Formation of the acylium ion: A peak at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺), is also expected and often prominent. miamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 251 | [M]⁺ (Molecular Ion) | - |

| 209 | [M - C₂H₂O]⁺ | Loss of neutral ketene |

| 208 | [M - COCH₃]⁺ | Loss of acetyl radical |

| 194 | [1-phenylindole]⁺ | Rearrangement and loss of ester group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (Acylium ion) |

Fast Atom Bombardment Mass Spectrometry (FAB/MS): FAB is a soft ionization technique that is particularly useful for less volatile or thermally fragile molecules. While this compound is suitable for GC-MS, FAB-MS could also be used. This method would typically produce a strong protonated molecular ion peak, [M+H]⁺, providing clear confirmation of the molecular weight with minimal fragmentation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups:

C=O Stretching: A strong, sharp absorption band is expected in the region of 1755-1770 cm⁻¹, which is characteristic of the carbonyl group in an aryl acetate (B1210297) ester.

C-O Stretching: The ester C-O stretches will appear as two distinct bands in the 1250-1000 cm⁻¹ region. The aryl-O stretch is typically found around 1220-1180 cm⁻¹, while the O-acetyl stretch appears near 1050 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of medium to weak intensity will be present in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the indole and phenyl aromatic rings.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. nih.gov According to the rule of mutual exclusion, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong Raman signals. The C=O stretch will also be visible but may be weaker than in the IR spectrum. This technique is particularly useful for analyzing the skeletal vibrations of the fused ring system. uantwerpen.be

Functional Group Identification via Characteristic Bands

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for the structural elucidation of this compound by identifying its constituent functional groups. Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The FTIR spectrum provides direct evidence for the key structural features of the molecule, such as the ester group and the substituted indole ring.

The most prominent bands in the spectrum of this compound are associated with the stretching and bending vibrations of its bonds. The ester functional group is readily identified by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the 1735-1750 cm⁻¹ region for aryl acetates. Another key indicator of the ester group is the C-O stretching vibration, which appears in the fingerprint region. The aromatic nature of the phenyl and indole rings gives rise to several characteristic absorptions, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Methyl C-H (from Acetyl) | Asymmetric/Symmetric Stretching | 2850 - 2960 | Medium to Weak |

| Ester Carbonyl (C=O) | Stretching | 1735 - 1750 | Strong |

| Aromatic C=C | In-ring Stretching | 1400 - 1600 | Medium to Strong |

| Ester C-O | Stretching | 1000 - 1300 | Strong |

| Aromatic C-H | Out-of-Plane Bending | 675 - 900 | Strong |

Quantitative Vibrational Analysis

Beyond qualitative identification, FTIR spectroscopy can be employed for the quantitative analysis of this compound. This application is based on the Beer-Lambert law, which states that the absorbance of a specific vibrational band is directly proportional to the concentration of the compound in a sample. To perform a quantitative analysis, a unique and strong absorption band that is free from interference from other components in the sample matrix is selected, such as the prominent ester carbonyl (C=O) stretching band.

The methodology involves preparing a series of standard solutions of this compound at known concentrations. The FTIR spectrum of each standard is recorded, and the absorbance of the chosen characteristic peak is measured. A calibration curve is then constructed by plotting the absorbance values against the corresponding concentrations. The resulting linear plot can be used to determine the concentration of this compound in an unknown sample by measuring its absorbance and interpolating the concentration from the calibration curve. The success of this method is evaluated by parameters such as the coefficient of determination (R²) and the root mean square error of calibration (RMSEC). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The conjugated π-electron system, which extends across the indole and phenyl rings, is responsible for the characteristic absorption bands observed in the UV spectrum.

The UV spectrum of indole and its derivatives typically displays two main absorption bands in the 200-310 nm range, which are attributed to π → π* electronic transitions. nih.govlibretexts.org These transitions originate from the promotion of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals. youtube.com The bands are often referred to as the ¹Lₐ and ¹Lₑ transitions. nih.gov The presence of the N-phenyl and 3-acetyloxy substituents can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima compared to the parent indole molecule due to their electronic effects on the chromophore. The first UV absorption band in indoles is associated with the transition to the first electronic excited state (S₁). rsc.org

| Transition | Typical Wavelength Range (nm) for Indoles | Description |

|---|---|---|

| ¹Lₐ ← ¹A | 260 - 290 | Long-wavelength absorption band, often with vibrational fine structure. |

| ¹Lₑ ← ¹A | 240 - 260 | Higher energy transition, often overlapping with the ¹Lₐ band. |

| ¹Bₐ / ¹Bₑ ← ¹A | 200 - 230 | High-energy transitions occurring in the far-UV region. nih.gov |

Advanced Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for indole derivatives, employing a non-polar stationary phase and a polar mobile phase. phenomenex.comresearchgate.net

In a typical RP-HPLC setup, a C18 (octadecylsilyl) or a Phenyl stationary phase is used. mdpi.comthermofisher.com The C18 phase provides hydrophobic interactions, while a Phenyl phase can offer alternative selectivity for aromatic compounds like this compound through beneficial π-π interactions. thermofisher.commtc-usa.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation. mdpi.comnih.govoup.com Small amounts of acid, like formic acid or acetic acid, are frequently added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. mtc-usa.comnih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 or Phenyl-Hydride bonded silica (B1680970) | Provides a non-polar surface for separation based on hydrophobicity. mdpi.commtc-usa.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes components from the column; polarity is adjusted for optimal separation. mdpi.comoup.com |

| Modifier | 0.1% Formic Acid or Acetic Acid | Improves peak shape and resolution. mdpi.commtc-usa.com |

| Detection | UV at ~280 nm | Monitors the eluent for the presence of UV-absorbing indole compounds. researchgate.netoup.com |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound. ukessays.comthieme.de This method allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. mdpi.com

For monitoring the acetylation of a precursor like 1-phenylindol-3-ol to form this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel, a polar stationary phase) alongside spots of the pure starting material and product for reference. The plate is then developed in a suitable mobile phase, which is a solvent system of appropriate polarity (e.g., a mixture of ethyl acetate and hexane). rsc.org

Due to the difference in polarity, the components of the mixture travel up the plate at different rates. The less polar product, this compound, will travel further up the plate (higher Retention Factor, Rƒ value) than the more polar starting material. By observing the disappearance of the starting material spot and the appearance of the product spot over time, the progression of the reaction can be effectively monitored. Visualization is typically achieved under UV light, as indole derivatives are UV-active, or by staining with an appropriate reagent like iodine. rsc.orgrsc.org

| Compound | Relative Polarity | Expected Rƒ Value | TLC Spot Appearance |

|---|---|---|---|

| 1-phenylindol-3-ol (Starting Material) | More Polar | Lower | Spot travels a shorter distance up the plate. |

| This compound (Product) | Less Polar | Higher | Spot travels a farther distance up the plate. |

| Reaction Mixture | Variable | Multiple Spots | Shows spots corresponding to both starting material and product during the reaction. A single product spot indicates completion. |

Structure Reactivity and Structure Selectivity Relationships in 3 Acetyloxy 1 Phenylindole Chemistry

Influence of Substituent Effects on Indole (B1671886) Core Reactivity

The reactivity of the indole nucleus in 3-Acetyloxy-1-phenylindole is significantly influenced by the electronic effects of its substituents. The indole ring is inherently an electron-rich aromatic system, making it highly susceptible to electrophilic attack, typically at the C3 position. However, in this derivative, the C3 position is substituted with an acetyloxy group, and the nitrogen atom bears a phenyl group, altering the standard reactivity profile.

The 1-phenyl group generally acts as an electron-withdrawing group through a negative inductive effect (-I). While it possesses a potential positive mesomeric effect (+M) through its π-system, steric hindrance often forces the phenyl ring to be non-coplanar with the indole ring system. This twisting reduces orbital overlap and diminishes the resonance effect, making the net effect electron-withdrawing. Consequently, the N-phenyl group deactivates the indole core towards electrophilic aromatic substitution compared to N-H or N-alkyl indoles. This deactivation makes reactions require more forcing conditions.

The 3-acetyloxy group is an ester functionality. The oxygen atom directly attached to the C3 position can donate a lone pair of electrons to the pyrrole (B145914) ring via resonance (+M effect), which would typically increase the electron density of the ring. However, this is counteracted by the strong electron-withdrawing nature of the adjacent acetyl carbonyl group (-I effect). This interplay modulates the nucleophilicity of the indole core. The presence of this group at the most reactive C3 position effectively blocks it from electrophilic attack and directs incoming electrophiles to other positions on the ring.

Studies on related indole derivatives have shown that the electron density of the molecule is a critical factor in its reactivity. For instance, in enzymatic reactions, the efficiency of indole derivatives often increases with increasing electron density, as this facilitates the initial oxidation step. nih.gov Conversely, the presence of electron-withdrawing groups, like the N-phenylsulfonyl group, can serve as activating groups in certain contexts by modifying the charge distribution across the indole system. researchgate.net

Table 1: Summary of Substituent Effects on the Indole Core

| Substituent | Position | Inductive Effect (-I/+I) | Mesomeric Effect (-M/+M) | Net Effect on Ring |

|---|---|---|---|---|

| Phenyl | N1 | -I (Withdrawing) | +M (Donating, but sterically hindered) | Deactivating |

Regioselectivity Control in Electrophilic and Nucleophilic Substitutions

The directing effects of the N-phenyl and 3-acetyloxy substituents are crucial in determining the regiochemical outcome of substitution reactions.

Electrophilic Substitutions: With the highly nucleophilic C3 position blocked, electrophilic attack is redirected to other positions. The most likely sites for electrophilic substitution are the C2 position of the pyrrole ring and the positions on the benzene (B151609) ring (C4, C5, C6, C7).

Attack at C2: The C2 position is the next most activated site in the pyrrole ring after C3. Substitution at C2 can occur, though it is generally less favorable than at C3 in unsubstituted indoles because it more significantly disrupts the aromaticity of the fused benzene ring in the transition state. stackexchange.com The deactivating N-phenyl group further disfavors this pathway.

Attack at the Benzene Ring: Electrophilic substitution on the carbocyclic part of the indole nucleus is also possible. The directing influence points towards the C4 and C6 positions. Computational studies on similar systems, such as 3-acetyl-5-hydroxyindole, have shown a dichotomy in regioselectivity where different electrophiles attack different positions. For example, bromination may occur at C6 due to steric hindrance at C4 from the 3-acetyl group, while a Mannich reaction occurs at C4 due to stabilizing non-covalent interactions between the acetyl oxygen and the incoming electrophile. wuxiapptec.com In this compound, a similar competition between the C4, C6, and potentially C7 positions would be expected, governed by the specific electrophile and reaction conditions.

Nucleophilic Substitutions: The electron-rich indole core is generally resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. In this compound, the N-phenyl group is not sufficiently electron-withdrawing to facilitate SNAr on the indole core itself.

However, two other pathways for nucleophilic attack are plausible:

Attack on the N-phenyl ring: If the phenyl group is substituted with a suitable leaving group (e.g., a halogen) at the ortho or para position, SNAr could occur on this ring.

Hydrolysis of the Acetyloxy Group: The ester at the C3 position is susceptible to nucleophilic acyl substitution. Hydrolysis under basic or acidic conditions would yield 1-phenylindol-3-one or its tautomer, 1-phenyl-3-hydroxyindole.

Electronic and Steric Factors Governing Reaction Pathways

The ultimate reaction pathway taken by this compound is determined by a delicate balance of electronic and steric factors. These factors influence the stability of reaction intermediates and transition states, thereby controlling both reactivity and selectivity. nih.gov

Steric Factors: Steric hindrance plays a significant role in directing the course of reactions.

The bulk of the N-phenyl group can hinder the approach of reagents to the C2 and C7 positions.

The 3-acetyloxy group can sterically shield the C2 and C4 positions. As observed in related indole systems, steric clashes between a substituent at C3 and an incoming electrophile at C4 can be significant enough to redirect the reaction to a more accessible site, such as C6. wuxiapptec.com

The interplay of these effects is summarized in the table below, predicting the likely outcomes for electrophilic substitution.

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Position of Attack | Stabilizing Electronic Factors | Destabilizing Steric Factors | Predicted Outcome |

|---|---|---|---|

| C2 | Proximity to nitrogen. | Hindrance from N-phenyl and 3-acetyloxy groups. | Minor product |

| C4 | Favorable resonance stabilization. | Potential hindrance from 3-acetyloxy group. | Possible major product, depending on electrophile size. |

| C5 | Less electronic stabilization compared to C4/C6. | Minimal steric hindrance. | Minor product |

| C6 | Favorable resonance stabilization. | Minimal steric hindrance. | Possible major product. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-acetyl-5-hydroxyindole |

| 1-phenylindol-3-one |

Future Directions and Emerging Research Avenues for 3 Acetyloxy 1 Phenylindole

Development of Novel and Sustainable Synthetic Protocols

The future of synthesizing 3-Acetyloxy-1-phenylindole will likely be shaped by the adoption of green and sustainable chemistry principles. nih.govresearchgate.netnih.govhumanjournals.comrsc.org Current synthetic strategies often rely on traditional batch methods that can be resource-intensive. The development of novel protocols will aim to improve efficiency, reduce waste, and enhance safety.

Key areas of development include:

Continuous Flow Chemistry: The use of microreactors and continuous flow systems offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.comgalchimia.comsemanticscholar.orgnih.govresearchgate.net This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. researchgate.netnih.govnih.govacs.orggoogle.com This approach could be applied to the synthesis of this compound, potentially leading to more energy-efficient and environmentally friendly processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound could offer high selectivity and reduce the need for protecting groups. acs.orgdntb.gov.uadntb.gov.ua Research into identifying or engineering enzymes for the specific acylation of the 1-phenylindole core is a promising avenue.

Green Solvents and Catalysts: A shift towards the use of ionic liquids, supercritical fluids, and other environmentally benign solvents can significantly reduce the environmental impact of the synthesis. nih.govresearchgate.net Furthermore, the development of reusable solid-supported catalysts can simplify purification processes and reduce waste.

| Synthetic Protocol | Advantages | Potential Application for this compound |

| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, scalability. mdpi.comnih.gov | Safer and more efficient production. |

| Photocatalysis | Mild reaction conditions, use of renewable energy. researchgate.netnih.gov | Greener synthesis pathways. |

| Biocatalysis | High selectivity, reduced byproducts. acs.orgdntb.gov.ua | Enantioselective synthesis of derivatives. |

| Green Solvents/Catalysts | Reduced environmental impact, easier purification. nih.govresearchgate.net | More sustainable manufacturing processes. |

Exploration of Undiscovered Reaction Pathways and Transformations

The reactivity of the this compound scaffold is not yet fully explored. Future research will likely uncover novel reaction pathways and transformations, leading to the synthesis of a wider range of derivatives with potentially interesting properties. rsc.orgacs.org

Potential areas of exploration include:

Dearomatization Reactions: The dearomatization of the indole (B1671886) core could lead to the formation of spirocyclic and other complex three-dimensional structures. nih.gov

Cross-Coupling Reactions: The development of new cross-coupling methods could allow for the functionalization of the indole and phenyl rings at positions that are currently difficult to access.

Domino and Multicomponent Reactions: The design of one-pot reactions that form multiple bonds in a single operation can significantly improve synthetic efficiency.

Reactions involving the Acetyloxy Group: The acetyloxy group itself can be a handle for further transformations, such as hydrolysis followed by derivatization of the resulting hydroxyl group.

| Reaction Type | Potential Outcome | Significance |

| Dearomatization | Access to novel 3D scaffolds. nih.gov | Expansion of chemical space for drug discovery. |

| Cross-Coupling | Functionalization of unreactive positions. | Synthesis of new analogues with tailored properties. |

| Multicomponent Reactions | Increased synthetic efficiency. | Rapid generation of compound libraries. |

| Acetyloxy Group Transformation | Derivatization at the 3-position. | Creation of prodrugs or compounds with altered solubility. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced computational modeling will play a crucial role in predicting the properties and reactivity of this compound and in guiding the design of new experiments.

Applications of computational modeling include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound. mdpi.com This information can help in understanding its chemical behavior and in designing new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with biological macromolecules.

In Silico Screening: Virtual screening of libraries of this compound derivatives against biological targets can help to identify promising candidates for further experimental investigation.

QSAR (Quantitative Structure-Activity Relationship) Modeling: QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure.

| Computational Method | Application | Benefit |

| Density Functional Theory (DFT) | Prediction of reactivity and spectroscopic properties. mdpi.com | Guidance for synthetic and analytical efforts. |

| Molecular Dynamics (MD) | Simulation of interactions with biological targets. | Understanding of mechanism of action. |

| In Silico Screening | Virtual screening of compound libraries. | Prioritization of compounds for synthesis and testing. |

| QSAR Modeling | Prediction of biological activity. | Rational design of more potent analogues. |

Integration with Chemical Biology for Mechanistic Insight

The integration of this compound with chemical biology tools and techniques will be essential for elucidating its mechanism of action and for identifying its biological targets. nih.govnih.govrsc.orgresearchgate.netnih.govnih.govbenthamscience.comnih.govnih.govmdpi.commagtechjournal.comresearchgate.netnih.gov

Key chemical biology approaches include:

Design of Chemical Probes: The synthesis of fluorescently labeled or biotinylated derivatives of this compound can enable the visualization of its subcellular localization and the identification of its binding partners. rsc.orgresearchgate.netmdpi.com

Activity-Based Protein Profiling (ABPP): ABPP can be used to identify the specific enzymes or receptors that are targeted by this compound in a complex biological system. nih.govmagtechjournal.comnih.gov

Mechanism of Action Studies: The use of chemical biology tools can help to unravel the downstream signaling pathways that are modulated by this compound.

| Chemical Biology Tool | Purpose | Expected Outcome |

| Fluorescent Probes | Visualization of subcellular localization. rsc.orgresearchgate.netmdpi.com | Identification of target organelles or cellular compartments. |

| Biotinylated Probes | Affinity-based pulldown of binding partners. | Identification of direct protein targets. |

| Activity-Based Protein Profiling | Covalent labeling of active enzyme targets. nih.govmagtechjournal.comnih.gov | Uncovering specific enzyme inhibition profiles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.